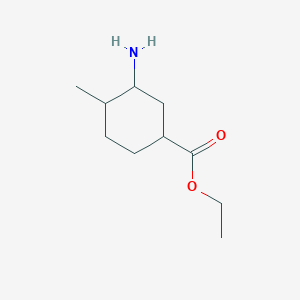

Ethyl 3-amino-4-methylcyclohexane-1-carboxylate

CAS No.:

Cat. No.: VC17715570

Molecular Formula: C10H19NO2

Molecular Weight: 185.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H19NO2 |

|---|---|

| Molecular Weight | 185.26 g/mol |

| IUPAC Name | ethyl 3-amino-4-methylcyclohexane-1-carboxylate |

| Standard InChI | InChI=1S/C10H19NO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h7-9H,3-6,11H2,1-2H3 |

| Standard InChI Key | CENWWPCJOYRDPT-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1CCC(C(C1)N)C |

Introduction

| Property | Value | Source |

|---|---|---|

| CAS Number | 99176-16-6 | |

| Molecular Formula | C₁₀H₁₉NO₂ | |

| Molecular Weight | 185.26 g/mol | |

| Purity | ≥95% | |

| Storage Conditions | 2–8°C, sealed in dry conditions |

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of ethyl 3-amino-4-methylcyclohexane-1-carboxylate typically involves multi-step processes:

-

Cyclohexane Functionalization: Starting with a substituted cyclohexane precursor, such as 4-methylcyclohexanone, the ester group is introduced via Fischer esterification or alkylation .

-

Amination: The amino group is introduced through reductive amination or substitution reactions. For example, nitro groups may be reduced to amines using catalysts like palladium on carbon .

-

Chiral Resolution: Enantiomers are separated using chiral stationary phases (e.g., amylose tris(3-chloro-5-methylphenylcarbamate)) in supercritical fluid chromatography (SFC) .

Chemical Modifications

The compound’s amino and ester groups enable diverse derivatization:

-

Acylation: Reaction with acyl chlorides to form amides.

-

Reduction: Conversion of the ester to a primary alcohol using LiAlH₄.

-

Hydrolysis: Acid- or base-mediated hydrolysis yields the corresponding carboxylic acid .

| Property | Value | Source |

|---|---|---|

| Solubility in Ethanol | ~50 mg/mL | |

| Stability in Air | Moisture-sensitive | |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) |

Biological Activity and Applications

Industrial Applications

The compound serves as a key intermediate in organic synthesis:

-

Peptide Mimetics: The cyclohexane scaffold mimics peptide backbones, enhancing metabolic stability .

-

Chiral Building Blocks: Enantiomerically pure forms are critical for asymmetric synthesis .

| Precaution | Recommendation | Source |

|---|---|---|

| Personal Protection | Gloves, goggles, respirator | |

| First Aid Measures | Rinse skin/eyes with water | |

| Storage | Cool, dry, inert atmosphere |

Comparative Analysis with Analogues

Table 4: Structural Analogues and Differences

Research Findings and Future Directions

Recent Studies

-

Chiral Separation Efficiency: Patent CA3137986A1 reports a productivity of >0.5 KKD for enantiomer separation using amylose-based stationary phases, enhancing large-scale synthesis .

-

Biological Screening: Analogues demonstrated IC₅₀ values <1 μM in neuraminidase inhibition assays, suggesting potential for anti-influenza drug development .

Challenges and Opportunities

-

Stereochemical Complexity: Scalable enantioselective synthesis remains a hurdle.

-

Therapeutic Exploration: In vivo studies are needed to validate pharmacokinetic and safety profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume